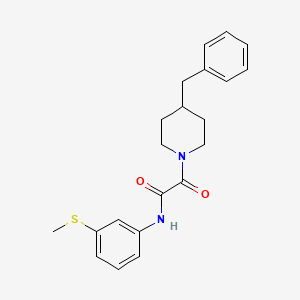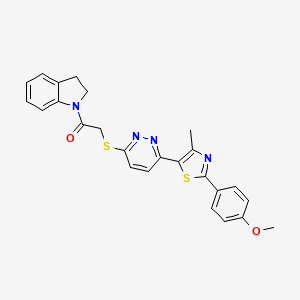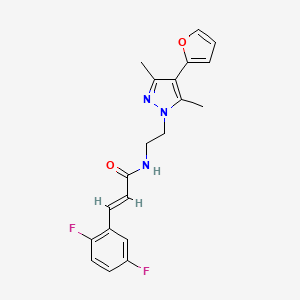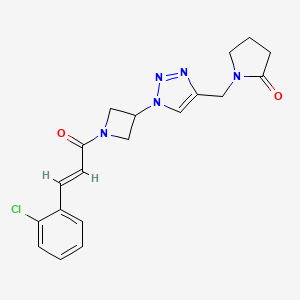
(E)-1-((1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-((1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
BenchChem offers high-quality (E)-1-((1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-((1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Surface Properties
A study by Abdelmajeid, Amine, and Hassan (2018) explored the synthesis of various heterocyclic compounds, including azetidinone derivatives, and investigated their surface and physicochemical properties. These properties are crucial for understanding the potential applications of such compounds in various scientific fields, including material science and pharmaceuticals (Abdelmajeid, Amine, & Hassan, 2018).
Anticancer and Antimicrobial Applications
Research by Thomas et al. (2016) on azetidinone derivatives showed potential as antidepressant and nootropic agents, highlighting the possibility of their use in the treatment of neurological disorders. Additionally, Desai and Dodiya (2014) synthesized azetidinone derivatives that were evaluated for their antimicrobial properties, indicating potential applications in the development of new antibiotics (Thomas, Nanda, Kothapalli, & Hamane, 2016); (Desai & Dodiya, 2014).
Pharmaceutical Development and Drug Synthesis
In pharmaceutical research, Mao et al. (2018) demonstrated the use of azetidinone derivatives in synthesizing chiral compounds, which are valuable for creating drugs with specific properties. This research contributes significantly to drug development, particularly in the synthesis of antibiotics and antifungal agents (Mao, Jeong, Yang, Ha, & Yang, 2018).
Molecular Docking and Anticancer Research
Katariya, Vennapu, and Shah (2021) conducted a study involving the synthesis of azetidinone derivatives and their evaluation through molecular docking studies. The results indicated their potential use in overcoming microbial resistance to pharmaceutical drugs, particularly in the context of anticancer research (Katariya, Vennapu, & Shah, 2021).
Chemoselective Reactions and Synthesis
The work of Hirai, Matsuda, and Kishida (1973) on the reactivity of azetidinones shed light on their potential in chemoselective synthesis, which is a critical aspect in designing specific molecular structures for various scientific applications (Hirai, Matsuda, & Kishida, 1973).
properties
IUPAC Name |
1-[[1-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c20-17-5-2-1-4-14(17)7-8-19(27)24-12-16(13-24)25-11-15(21-22-25)10-23-9-3-6-18(23)26/h1-2,4-5,7-8,11,16H,3,6,9-10,12-13H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJPAZOJXWZTMX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-((1-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-Benzodioxol-5-yl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}ethanone](/img/structure/B2442247.png)

![Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2442249.png)
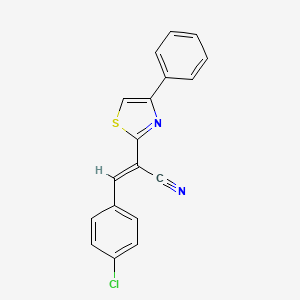
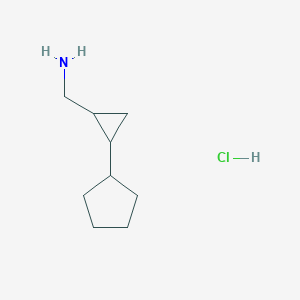

![4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
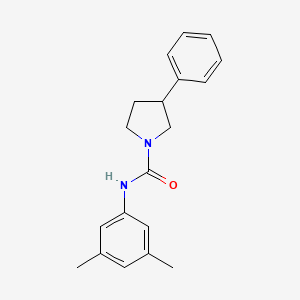
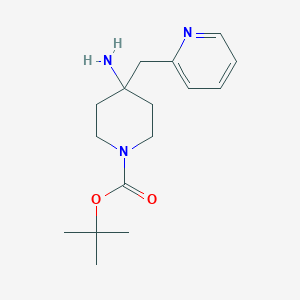
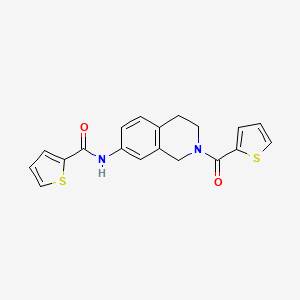
![(2E)-3-(4-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)prop-2-enoic acid](/img/structure/B2442259.png)
